molecular formula C25H29N7O B2546490 N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946289-93-6

N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2546490
CAS RN: 946289-93-6
M. Wt: 443.555
InChI Key: BHEGZOJZZIHDHJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound. This core is substituted with an ethoxyphenyl group, an ethylpiperazinyl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-amine core is a bicyclic structure with nitrogen atoms incorporated into the rings. The ethoxyphenyl, ethylpiperazinyl, and phenyl substituents would add additional complexity to the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amine group could potentially undergo reactions such as alkylation or acylation. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these characteristics .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O/c1-3-30-14-16-31(17-15-30)25-28-23(27-19-10-12-21(13-11-19)33-4-2)22-18-26-32(24(22)29-25)20-8-6-5-7-9-20/h5-13,18H,3-4,14-17H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEGZOJZZIHDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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